Lincomycin B Hydrochloride

Description

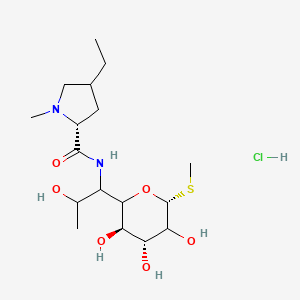

Structure

3D Structure of Parent

Properties

CAS No. |

11021-35-5 |

|---|---|

Molecular Formula |

C17H33ClN2O6S |

Molecular Weight |

429.0 g/mol |

IUPAC Name |

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1 |

InChI Key |

MGUWHIXJDICIPX-NLBLSBHASA-N |

SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

Appearance |

Off-White Solid |

melting_point |

187-190°C (dec.) |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]- 1-thio-D-erythro-α-D-galactooctopyranoside MonoHydrochloride; trans-4’-Ethyllincomycin Hydrochloride |

Origin of Product |

United States |

Overview of Lincomycin B Hydrochloride: Foundational Research Perspectives

Classification and Chemical Relationship within the Lincosamide Antibiotic Family

Lincomycin (B1675468) B is classified as a lincosamide antibiotic. wikipedia.org This class of compounds is characterized by a core structure consisting of an amino acid, typically a substituted L-proline derivative, linked via an amide bond to an amino sugar, which is a derivative of a galacto-octopyranoside. wikipedia.orgasm.org The lincosamide family includes naturally occurring antibiotics such as Lincomycin A and celesticetin (B1194208), as well as clinically significant semisynthetic derivatives like clindamycin (B1669177) and pirlimycin. wikipedia.orgasm.org

The fundamental structure of lincosamides involves a pyrrolidine (B122466) ring connected to a pyranose moiety (specifically, methylthiolincosamide). wikipedia.org Lincomycin B shares this essential framework with other members of the family, and its specific structural variations define its unique properties. Hydrolysis can break the amide bond, separating the molecule into its constituent amino acid and amino sugar parts, a characteristic that has been exploited in research to understand the molecule's function and to create new derivatives. wikipedia.orgoup.com

Historical Context of Lincosamide Discovery and Initial Research on Analogs

The history of lincosamides began with the discovery of Lincomycin in 1962. nih.gov It was isolated from the fermentation of a soil bacterium, Streptomyces lincolnensis, found in a soil sample from Lincoln, Nebraska. wikipedia.orgasm.orgnih.gov This initial discovery, which became known as Lincomycin A, was approved for medical use in 1964 and showed activity primarily against Gram-positive bacteria. wikipedia.orgnih.gov

In the course of production and fermentation of S. lincolnensis, researchers identified other naturally produced, related compounds. sci-hub.se Lincomycin B, also known as 4'-depropyl-4'-ethyllincomycin, was one of these analogs, often appearing as a minor component alongside the more abundant Lincomycin A. sci-hub.seknapsackfamily.com The discovery of these natural analogs was pivotal. It demonstrated that variations in the 4'-alkyl side chain of the proline moiety were possible and spurred further investigation into how such structural differences influenced antibacterial activity. This early research into natural analogs like Lincomycin B laid the groundwork for the subsequent development of semisynthetic lincosamides with improved properties. nih.gov

Distinctive Chemical Structure of Lincomycin B Hydrochloride and its Relevance to Biosynthesis and Activity

The chemical structure of this compound is central to its function. Like all lincosamides, it consists of an amino acid portion and a sugar portion, α-methylthiolincosamine (α-MTL). vulcanchem.com The variations in the amino acid moiety, in particular, are what distinguish the different members of the lincomycin family and have significant implications for their biosynthesis and antibacterial efficacy.

The primary structural difference between Lincomycin B and Lincomycin A lies in the alkyl group attached to the C-4 position of the proline ring (also known as the hygric acid moiety). sci-hub.sevulcanchem.com Lincomycin A features a propyl group at this position, whereas Lincomycin B has an ethyl group. sci-hub.sevulcanchem.com This seemingly minor difference—the substitution of a propyl group with an ethyl group—is the defining feature of the "B" variant. vulcanchem.com

| Compound | Group at C-4' of Proline Moiety | Group at C-7 of Sugar Moiety | Origin |

|---|---|---|---|

| Lincomycin A | Propyl | Hydroxyl (-OH) | Natural |

| Lincomycin B | Ethyl | Hydroxyl (-OH) | Natural |

| Clindamycin | Propyl | Chlorine (-Cl) | Semisynthetic |

| Celesticetin | Hydrogen (unsubstituted) | -O-CO-C7H7O3 (Salicylic acid derivative) | Natural |

The existence of natural analogs like Lincomycin B (chemically named 4'-depropyl-4'-ethyllincomycin) demonstrated that the lincosamide structure could be modified. sci-hub.sevulcanchem.com This inspired extensive research into creating semisynthetic derivatives to improve potency, expand the antibacterial spectrum, and overcome resistance. oup.comnih.gov

The most successful example of semisynthetic derivatization is the conversion of Lincomycin A to clindamycin. This process involves treating lincomycin with a reagent like thionyl chloride, which replaces the 7-hydroxyl group with a chlorine atom with an inversion of stereochemistry. wikipedia.orgoup.com This single modification significantly increases the drug's effectiveness.

The concept of modifying the 4'-alkyl group, as seen in Lincomycin B, has also been a key area of research. Scientists have synthesized various 4'-alkyl-4'-depropyllincomycin analogs, such as those with butyl or pentyl groups, which have shown greater activity and a broader antimicrobial spectrum than the parent Lincomycin A. nih.gov These studies, which build on the structural template provided by natural compounds like Lincomycin B, are crucial for developing new lincosamide antibiotics that can combat drug-resistant bacteria. nih.govchemrxiv.org The synthesis of these novel compounds can be achieved through costly multi-step chemical synthesis or through biosynthetic methods like precursor-directed biosynthesis, where modified proline derivatives are fed to the lincomycin-producing bacteria. nih.gov

Microbial Biosynthesis and Fermentation Research of the Lincomycin Series

Producer Organisms and Molecular Characterization in Lincosamide Production

Lincosamides are primarily produced by bacteria belonging to the genus Streptomyces. rsc.orgresearchgate.net These Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. japsonline.com

Genetic and Metabolic Profiling of Streptomyces lincolnensis Strains (e.g., ATCC 25466)

The type strain for lincomycin (B1675468) production is Streptomyces lincolnensis, with strain ATCC 25466 being a key subject of research. google.comnih.govnih.gov The complete biosynthetic gene cluster (BGC) for lincomycin, designated as the lmb cluster, has been sequenced and extensively studied in S. lincolnensis strains, including ATCC 25466 and the industrial strain 78-11. pnas.orgsci-hub.se The lmb BGC in S. lincolnensis spans approximately 35 kb and contains 25 structural genes, alongside regulatory and resistance genes. researchgate.netmdpi.com

Comparative genomics between wild-type and high-yield industrial strains, such as B48 which produces about 30 times more lincomycin than the wild-type NRRL 2936, have revealed crucial genetic modifications contributing to overproduction. nih.gov These modifications include large deletions, duplications of the lmb gene cluster, and mutations in regulatory genes. nih.gov For instance, overexpression of the cluster-situated regulator LmbU and the biosynthetic gene lmbB2 has been shown to significantly elevate lincomycin production. nih.govscispace.com Deletion of the lmbX gene in S. lincolnensis ATCC 25466 abolishes lincomycin production, confirming its essential role in the biosynthesis of the 4-propyl-L-proline (PPL) precursor. nih.gov This mutant strain can be used in mutasynthesis to produce novel lincomycin derivatives by feeding it with analogues of PPL. nih.govasm.org

Investigation of Other Streptomyces Species as Potential Lincosamide Producers

While S. lincolnensis is the primary producer of lincomycin, other Streptomyces species are known to produce related lincosamide antibiotics. rsc.orgnih.gov Streptomyces caelestis produces celesticetin (B1194208), and Streptomyces roseolus is another known lincosamide producer. researchgate.netnih.govnih.gov The biosynthetic gene clusters for these related antibiotics share significant homology with the lincomycin cluster, suggesting a common evolutionary origin. pnas.orgnih.gov For example, the celesticetin (ccb) cluster from S. caelestis is highly homologous to the lmb cluster. pnas.org This homology has been exploited in combinatorial biosynthesis approaches, where genes from different pathways are combined to create hybrid lincosamides. nih.govrsc.org The natural product Bu-2545, consisting of L-proline and the amino-octose moiety, is produced by Streptomyces strain H230-5 and represents a simpler lincosamide structure. rsc.orgrsc.org

Elucidation of Lincosamide Biosynthetic Pathways

The biosynthesis of lincomycin is a bifurcated process, meaning two separate pathways converge to create the final molecule. plos.orgnih.gov One pathway synthesizes the amino acid moiety, 4-alkyl-L-proline, while the other produces the amino-sugar moiety, methylthiolincosamide (MTL). plos.orgasm.org These two precursors are then condensed and further modified to yield the final antibiotic. wikipedia.org

Precursor Biosynthesis and Derivation (e.g., Tyrosine Pathway to 4-propyl-L-proline, Amino-octose Moiety)

Tyrosine Pathway to 4-propyl-L-proline (PPL):

The biosynthesis of the PPL unit of lincomycin A and the 4-ethyl-L-proline (EPL) unit of lincomycin B begins with the amino acid L-tyrosine. frontiersin.orgnih.gov This pathway involves a series of enzymatic reactions catalyzed by proteins encoded within the lmb gene cluster. wikipedia.orgnih.gov

Hydroxylation: The first step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the heme protein LmbB2. plos.orgnih.gov

Ring Cleavage: L-DOPA then undergoes extradiol cleavage by the L-DOPA 2,3-dioxygenase, LmbB1. nih.govnih.gov

Cyclization and Further Modifications: The product of the ring cleavage cyclizes and undergoes a series of further modifications, including methylation, C-C bond cleavage, and reduction, catalyzed by enzymes such as LmbW, LmbA, and LmbX, to form the final PPL precursor. frontiersin.orgnih.gov

Amino-octose Moiety Biosynthesis:

The assembly of the eight-carbon sugar core, methylthiolincosamide (MTL), is a complex process starting from central metabolites. nih.govnih.gov

Backbone Construction: The C8 backbone is constructed via a transaldol reaction catalyzed by LmbR, which condenses a C5 unit from D-ribose 5-phosphate with a C3 unit from either D-fructose 6-phosphate or D-sedoheptulose 7-phosphate. pnas.orgnih.govacs.org This forms an octulose 8-phosphate intermediate. nih.gov

Isomerization: The resulting keto-sugar is then isomerized by LmbN to an aldose sugar, D-erythro-D-gluco-octose 8-phosphate. nih.govacs.org

Activation and Maturation: This key intermediate undergoes a series of transformations including dephosphorylation, activation to a nucleotide-diphosphate (NDP)-sugar, epimerizations, dehydration, and transamination to form the final activated amino-sugar ready for condensation. pnas.orgnih.govnih.gov GDP-D-erythro-α-D-gluco-octose has been identified as a key intermediate in this part of the pathway. researchgate.netnih.gov

Enzymatic Catalysis and Protein Function in Lincosamide Formation

The assembly and modification of the lincomycin molecule are orchestrated by a suite of specialized enzymes encoded by the lmb gene cluster. nih.govwikipedia.org The condensation of the PPL and MTL precursors is particularly unique, involving elements of non-ribosomal peptide synthetase (NRPS) machinery and the metabolism of low-molecular-weight thiols like mycothiol (B1677580) and ergothioneine (B1671048). nih.govnih.govwikipedia.org

| Enzyme | Proposed/Demonstrated Function in Lincomycin Biosynthesis | Reference(s) |

| LmbA | Putative γ-glutamyltransferase involved in C-C bond cleavage in the PPL pathway. | frontiersin.orgnih.gov |

| LmbB1 | L-DOPA 2,3-dioxygenase, catalyzes the extradiol cleavage of L-DOPA. | nih.govnih.gov |

| LmbB2 | A heme protein that hydroxylates L-tyrosine to L-DOPA. | plos.orgnih.govnih.gov |

| LmbC | NRPS A-domain; activates the PPL precursor for condensation. | nih.govwikipedia.org |

| LmbD | Condensation enzyme that links the PPL and MTL precursors. | nih.govwikipedia.org |

| LmbE | Involved in the cleavage of the mycothiol moiety during post-condensation maturation. | nih.govwikipedia.org |

| LmbF | A PLP-dependent enzyme that catalyzes a β-elimination reaction in the final steps. | rsc.orgnih.govresearchgate.net |

| LmbG | S-methyltransferase that performs the final sulfur methylation to yield lincomycin. | wikipedia.orgresearchgate.net |

| LmbIH | Involved in post-condensation modifications. | wikipedia.org |

| LmbJ | N-methyltransferase responsible for methylating the proline residue. | wikipedia.orgresearchgate.net |

| LmbK | Phosphatase that dephosphorylates octose 1,8-bisphosphate at the C8 position. | wikipedia.orgnih.gov |

| LmbL | Involved in the 6,8-dehydration of the octose intermediate. | pnas.orgnih.gov |

| LmbM | Catalyzes epimerization at two different positions (C4 and C6) of the octose intermediate. | pnas.orgnih.gov |

| LmbN | Bifunctional protein with an isomerase domain (for the octose) and a peptidyl carrier protein (PCP) domain (for PPL). | nih.govwikipedia.orgnih.gov |

| LmbQ | Involved in post-condensation modifications. | wikipedia.org |

| LmbT | S-glycosyltransferase that exchanges GDP with ergothioneine on the amino-octose. | researchgate.netwikipedia.org |

| LmbV | Substitutes ergothioneine with mycothiol on the condensed intermediate. | nih.govwikipedia.orgresearchgate.net |

| LmbW | Methyltransferase involved in the PPL biosynthetic pathway. | frontiersin.orgnih.gov |

| LmbX | Isomerase that transforms a substrate in the PPL pathway, facilitating subsequent reduction. | nih.govfrontiersin.orgnih.gov |

Analysis of Bifurcated Biosynthetic Routes and Intermediate Compounds

The lincomycin biosynthetic pathway is characterized by its bifurcated nature, where two major precursors are synthesized independently before being joined. plos.orgnih.gov The pathway leading to the amino acid portion, PPL, starts from L-tyrosine and involves several key intermediates, including L-DOPA. frontiersin.orgnih.gov The discovery that lincomycin B contains an ethyl-proline moiety (EPL) instead of a propyl-proline one suggests a branch point or substrate promiscuity within this pathway. rsc.orgfrontiersin.org

The biosynthesis of the amino-sugar (MTL) is equally complex, proceeding through phosphorylated and nucleotide-activated intermediates. nih.govnih.gov Key identified intermediates include octulose 8-phosphate, D-erythro-D-gluco-octose 8-phosphate, and GDP-D-erythro-α-D-gluco-octose. nih.govnih.gov The final steps of lincomycin biosynthesis, occurring after the condensation of PPL and MTL, involve a series of intricate tailoring reactions. wikipedia.orgrsc.org These post-condensation steps include the surprising involvement of mycothiol, a compound typically associated with detoxification, which is attached and later removed. wikipedia.orgrsc.org A critical step is the deacetylation of a mercapturic acid-like intermediate, which allows the molecule to "escape" a detoxification-like system and proceed to the final antibiotic. rsc.org The pyridoxal-5'-phosphate (PLP)-dependent enzyme LmbF plays a crucial role in creating a branch point between the biosynthesis of lincomycin and the related antibiotic celesticetin by catalyzing different reactions on a common intermediate. rsc.orgnih.gov

Isotopic Labeling and NMR Studies for Origin of Carbon and Methyl Groups

The biosynthetic pathway of lincomycin has been significantly elucidated through the use of isotopic labeling and Nuclear Magnetic Resonance (NMR) spectroscopy. plos.orgresearchgate.net These powerful techniques have been instrumental in tracing the origins of the carbon and methyl groups within the lincomycin molecule.

The lincomycin structure is formed from two main precursors: a propylproline (PPL) moiety and an amino-octose sugar, methylthiolincosamide (MTL). plos.orgasm.orgnih.gov Feeding studies with isotope-labeled precursors have been fundamental in delineating the biosynthetic sub-pathways. plos.orgresearchgate.net For instance, L-tyrosine was identified as a key precursor for the PPL portion of the molecule. asm.orgfrontiersin.orgnih.gov Through a series of enzymatic reactions, including hydroxylation to L-DOPA, L-tyrosine is converted into the propylproline ring. plos.orgfrontiersin.orgnih.gov

NMR analysis of lincomycin produced in the presence of these labeled precursors allows for the precise determination of which atoms from the precursor are incorporated into the final antibiotic structure. plos.orgresearchgate.net This has been crucial in identifying key intermediates in the pathway. plos.org Methyl-specific isotopic labeling, in particular, has become a vital tool for studying large biomolecules and complex biosynthetic pathways. nih.govnih.gov This involves the specific introduction of ¹³C and ¹H labeled methyl groups into a perdeuterated protein or molecule, which enhances NMR sensitivity and allows for detailed structural and dynamic studies. nih.govnih.gov These methods have been pivotal in understanding the methylation steps in lincomycin biosynthesis, which are critical for differentiating lincomycin A from lincomycin B.

Strain Engineering and Fermentation Optimization for Lincosamide Yield and Purity

Significant research efforts have been directed towards improving the industrial production of lincomycin A while minimizing the formation of lincomycin B. These efforts encompass strain engineering, genetic manipulation, and optimization of fermentation process parameters.

Strategies for Enhanced Production of Lincomycin A and Related Lincosamides

A variety of strategies have been employed to enhance the production of lincomycin A. One approach involves the rational selection of high-producing mutant strains. For example, a mutant strain resistant to the feedback suppression by proline, an analog of the precursor propylproline, showed a 10% increase in lincomycin production. nih.gov Supplementation of the fermentation medium with amino acid precursors of propylproline, such as L-proline, L-tyrosine, and L-alanine, has also been shown to increase lincomycin A yields by 10-23%. nih.gov

Furthermore, optimizing the fermentation medium composition through statistical methods like Plackett-Burman design and response surface methodology has led to significant improvements. bohrium.comscielo.br One study demonstrated a 28.3% increase in lincomycin A production in shake flasks by optimizing the culture medium. bohrium.com Another study reported a 40.5% increase in lincomycin concentration using immobilized cells in an optimized medium. scielo.br

Genetic Manipulation for Targeted Metabolic Flux and Cryptic Gene Cluster Activation (e.g., metK1, metK2, lmbW, lmbX)

Genetic manipulation of S. lincolnensis has proven to be a powerful tool for increasing lincomycin A production and reducing the proportion of lincomycin B. The structural difference between lincomycin A and B lies in the propyl versus ethyl group on the proline moiety, a difference determined by a key methylation step. researchgate.net

The gene lmbW encodes a C-methyltransferase that is involved in the biosynthesis of the propylproline precursor of lincomycin A, but not lincomycin B. nih.govnih.gov Deletion of lmbW abolishes lincomycin A production and leads to an accumulation of lincomycin B. nih.gov Conversely, co-overexpression of lmbW and metK, the gene encoding S-adenosylmethionine (SAM) synthetase, resulted in a 35.83% improvement in the lincomycin A titer and a 34.76% reduction in the lincomycin B content. researchgate.netnih.gov SAM is the essential methyl donor for the methylation reactions in lincomycin biosynthesis. researchgate.netdntb.gov.ua

S. lincolnensis possesses two SAM synthetase homologs, metK1 and metK2. nih.gov Individual overexpression of metK1 or metK2 increased lincomycin A production by 15% and 22%, respectively. dntb.gov.uanih.gov Co-overexpression of both genes led to a 27% increase in lincomycin A production. nih.gov These studies highlight the importance of the methyl group supply for maximizing the lincomycin A to B ratio. dntb.gov.ua

The gene lmbX is predicted to be an isomerase involved in the propylproline biosynthetic pathway. frontiersin.orgnih.gov While its precise function is still under investigation, it is believed to facilitate a reduction step in the pathway. nih.gov The activation of cryptic gene clusters, often silent under standard laboratory conditions, represents another avenue for discovering novel secondary metabolites and potentially enhancing the production of existing ones. koreascience.krscispace.com Regulators like LmbU have been identified as promoters of lincomycin biosynthesis by activating the transcription of biosynthetic genes. asm.orgscispace.com Overexpression of lmbU led to a five-fold increase in lincomycin production. asm.org

| Gene | Function | Effect of Overexpression/Manipulation | Reference |

| lmbW | C-methyltransferase in propylproline biosynthesis | Co-overexpression with metK increased lincomycin A by 35.83% and decreased lincomycin B by 34.76%. | researchgate.netnih.gov |

| metK1 | S-adenosylmethionine (SAM) synthetase | Overexpression increased lincomycin A production by 15%. Co-overexpression with metK2 increased production by 27%. | dntb.gov.uanih.gov |

| metK2 | S-adenosylmethionine (SAM) synthetase | Overexpression increased lincomycin A production by 22%. Co-overexpression with metK1 increased production by 27%. | dntb.gov.uanih.gov |

| lmbX | Predicted isomerase in propylproline biosynthesis | Thought to facilitate a reduction step in the pathway. | frontiersin.orgnih.gov |

| lmbU | Transcriptional regulator | Overexpression led to a 5-fold increase in lincomycin production. | asm.org |

| lmbB1 | L-DOPA-2,3-dioxygenase | Overexpression increased lincomycin A production by 37.6% and reduced lincomycin B by 73.4%. | tandfonline.com |

Fermentation Process Parameter Optimization (e.g., nutrient feeding strategies like calcium gluconate)

Optimizing fermentation process parameters is critical for maximizing antibiotic yield. Nutrient feeding strategies, in particular, have been shown to significantly impact lincomycin production.

A key example is the use of calcium gluconate as a feeding supplement. A study demonstrated that a continuous feeding strategy of calcium gluconate during the late fermentation phase increased the lincomycin A titer to 9160 mg/L, which was 41.3% higher than the control without feeding. hep.com.cnresearchgate.netresearchgate.net The mechanism behind this enhancement involves the redirection of metabolic flux. The addition of calcium gluconate was found to enhance the activities of key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the TCA cycle by approximately two-fold. hep.com.cnresearchgate.netresearchgate.net This leads to increased availability of precursors, ATP, and reducing power (NADPH), all of which are essential for lincomycin A synthesis. hep.com.cnresearchgate.netresearchgate.net The optimized feeding strategy also resulted in a higher NADPH/NADH ratio, further supporting the biosynthetic process. hep.com.cnresearchgate.net

Other nutrient optimization strategies include phosphorus feeding and the manipulation of carbon and nitrogen sources. bohrium.comscielo.brresearchgate.net For instance, optimizing the concentrations of soluble starch and ammonium (B1175870) sulfate (B86663) has been shown to enhance lincomycin production. scielo.br

| Parameter | Strategy | Outcome | Reference |

| Nutrient Feeding | Continuous feeding of calcium gluconate (0.0638 g/L/h from 111 to 158 h) | Increased lincomycin A titer by 41.3% to 9160 mg/L. | hep.com.cnresearchgate.netresearchgate.net |

| Medium Composition | Statistical optimization of medium components (e.g., soybean powder, corn steep liquor, glucose) | Increased lincomycin A production by 28.3% in shake flasks. | bohrium.com |

| Phosphorus Feeding | Controlled phosphorus feeding and distribution | Increased mycelia growth and lincomycin production rates. | researchgate.net |

Research on Minimizing Lincomycin B Content in Fermentation Broths through Process Modification

A primary challenge in lincomycin fermentation is the co-production of lincomycin B, which arises from insufficient methylation. researchgate.netbbe.or.kr Several process modification strategies have been investigated to minimize its formation.

One effective and cost-efficient method is the regulation of osmotic pressure in the fermentation broth. The addition of NaCl as an osmotic regulator has been shown to decrease the content of lincomycin B from 4.04% to 0.75% in flask fermentations and from 8.20% to 5.78% in a 15 L bioreactor. researchgate.netbbe.or.kr The underlying mechanism involves the upregulation of genes related to sulfur assimilation and lincomycin biosynthesis. researchgate.netbbe.or.kr This osmotic stimulation increases the intracellular synthesis of the methyl donor SAM and the sulfur donor ergothioneine, thereby promoting the complete methylation required for lincomycin A synthesis and reducing the formation of the ethyl-group containing lincomycin B. researchgate.netbbe.or.kr

Medium optimization using statistical designs has also been successfully employed to reduce lincomycin B levels. In one study, an optimized medium not only increased lincomycin A production but also reduced the lincomycin B concentration by an impressive 82.2% (to 0.8%). bohrium.com This effect was linked to increased osmotic stress due to higher glucose concentrations, which appeared to favor lincomycin A biosynthesis. bohrium.com

Genetic engineering, as discussed previously, plays a crucial role. Overexpression of the lmbB1 gene, which is involved in the precursor pathway, increased lincomycin A production by 37.6% while simultaneously reducing lincomycin B by 73.4%. tandfonline.com Similarly, co-overexpression of lmbW and metK significantly decreased the relative content of lincomycin B. researchgate.netnih.gov

| Strategy | Modification | Effect on Lincomycin B | Reference |

| Osmotic Regulation | Addition of 10 g/L NaCl | Decreased from 8.20% to 5.78% in a 15 L bioreactor. | researchgate.netbbe.or.kr |

| Medium Optimization | Statistically optimized medium composition | Reduced by 82.2% to 0.8% in shake flasks. | bohrium.com |

| Genetic Engineering | Overexpression of lmbB1 | Reduced by 73.4% in a 15 L bioreactor. | tandfonline.com |

| Genetic Engineering | Co-overexpression of lmbW and metK | Reduced to 4.41% (a 34.76% decrease). | researchgate.netnih.gov |

Molecular Mechanism of Action of Lincomycin B Hydrochloride

Ribosomal Target Binding and Interactions

The primary target of lincomycin (B1675468) B hydrochloride is the bacterial ribosome. toku-e.comacs.org Its mechanism involves binding to a specific ribosomal subunit and interacting with key ribosomal RNA (rRNA) nucleotides.

Lincomycin B hydrochloride specifically binds to the large 50S ribosomal subunit of the bacterial ribosome. patsnap.comfda.govmdpi.com It does not bind to the smaller 30S subunit. acs.org This specificity is crucial for its mode of action, as the 50S subunit contains the peptidyl transferase center (PTC), the site where peptide bond formation occurs. patsnap.comresearchgate.net The binding of lincomycin to the 50S subunit is a critical first step in the inhibition of bacterial protein synthesis. pfizer.com

Within the 50S subunit, this compound interacts with specific nucleotides of the 23S rRNA. fda.govdrugbank.com Crystallographic studies of lincomycin in complex with the Staphylococcus aureus 50S ribosomal subunit have identified key interactions. The α-methylthiolincosamine (α-MTL) moiety of lincomycin forms hydrogen bonds with several nucleotides of the 23S rRNA, including A2058, A2059, and C2611. drugbank.comnih.gov Specifically, the O2 group of the α-MTL moiety forms hydrogen bonds with N1 of A2058 and N4 of C2611, while the O4 group forms a hydrogen bond with N6 of A2059. nih.gov These interactions are critical for stabilizing the binding of the antibiotic to the ribosome. mdpi.com The significance of these nucleotides is further highlighted by the fact that resistance to lincosamides often arises from mutations or methylation at these specific sites, particularly A2058. drugbank.comresearchgate.netasm.org

Table 1: Key 23S rRNA Nucleotides Interacting with Lincomycin

| Nucleotide | Type of Interaction | Reference |

|---|---|---|

| A2058 | Hydrogen Bond | drugbank.comnih.gov |

| A2059 | Hydrogen Bond | drugbank.comnih.gov |

| C2611 | Hydrogen Bond | drugbank.comnih.gov |

| G2503 | Hydrogen Bond | drugbank.comnih.gov |

Structural analyses, primarily through X-ray crystallography, have provided detailed insights into the binding of lincomycin to the ribosome. nih.govresearchgate.net These studies reveal that lincomycin binds within the peptidyl transferase center (PTC) of the 50S subunit. mdpi.comnih.gov The propyl hygric acid portion of the lincomycin molecule is positioned to sterically interfere with the placement of the aminoacyl-tRNA (A-site tRNA) at the 3' end. mdpi.comnih.gov Meanwhile, the α-MTL sugar moiety extends towards the ribosomal exit tunnel. nih.gov The interaction is stabilized by a network of hydrogen bonds between the hydroxyl groups of the α-MTL moiety and the 23S rRNA nucleotides. mdpi.comnih.gov The propyl hygric acid part of the molecule interacts primarily through weaker van der Waals forces, which may allow for some rotational freedom. drugbank.com High-resolution cryo-electron microscopy has further refined the understanding of these interactions, confirming the high degree of structural conservation in the binding mode of lincosamides to bacterial ribosomes. mpg.de

Characterization of Binding Sites on 23S rRNA (e.g., A2058, A2059, C2611)

Inhibition of Protein Synthesis at the Cellular and Subcellular Level

By binding to the ribosome, this compound effectively halts the process of protein synthesis, which is essential for bacterial growth and replication. patsnap.comcymitquimica.com This inhibition occurs through the disruption of key steps in the translation process.

This compound interferes with the elongation phase of protein synthesis. patsnap.comcymitquimica.com While not its primary mechanism, some studies suggest that by binding to the A-site of the 50S subunit, lincomycin can induce translocation, the process where the ribosome moves along the mRNA. nih.govmsu.ru This can lead to a disruption of the normal elongation cycle. elifesciences.org However, the more direct effect is the steric hindrance it creates, which prevents the proper positioning of the growing peptide chain and the incoming aminoacyl-tRNA, thereby inhibiting peptide elongation. patsnap.comresearchgate.net This blockade effectively stalls the ribosome on the mRNA. annualreviews.org

A primary mechanism by which this compound inhibits protein synthesis is through its interference with the peptidyl transferase center (PTC). patsnap.comdrugbank.com By occupying the PTC, lincomycin directly blocks the formation of peptide bonds, a crucial step in protein synthesis catalyzed by this ribosomal center. mdpi.comnih.gov The antibiotic acts as a competitive inhibitor, preventing the binding of the aminoacyl end of the tRNA to the A-site of the ribosome. sigmaaldrich.comasm.org This prevents the transfer of the growing polypeptide chain from the P-site tRNA to the A-site tRNA, thus halting protein synthesis. mdpi.com

Table 2: Summary of this compound's Inhibitory Actions

| Process Inhibited | Mechanism | Reference |

|---|---|---|

| Peptide Elongation | Steric hindrance in the ribosomal exit tunnel and disruption of translocation. | patsnap.comresearchgate.netelifesciences.org |

Promotion of Premature Peptidyl-tRNA Dissociation

The principal mechanism of action for this compound is the inhibition of protein synthesis at the ribosomal level. The antibiotic binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. patsnap.commsdvetmanual.com Specifically, lincosamides attach near the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit. patsnap.comnih.gov This binding interferes with the peptide chain elongation process. msdvetmanual.com

A key consequence of this interference is the premature dissociation of peptidyl-tRNA from the ribosome. msdvetmanual.comasm.org Peptidyl-tRNA is the molecule that carries the growing polypeptide chain. By binding to the ribosome, lincomycin and its analogues cause this chain-carrying tRNA to be released before the full protein is synthesized. This action effectively terminates protein production, leading to a bacteriostatic effect where bacteria can no longer grow or replicate. patsnap.commsdvetmanual.com

Research into the Macrolide-Lincosamide-Streptogramin B (MLS) class of antibiotics, which all bind to the 50S ribosomal subunit, has shown that different drugs within this class cause peptidyl-tRNA to dissociate at different points in the elongation process. A study on the related lincosamide, clindamycin (B1669177), found that it causes the dissociation of peptidyl-tRNAs that are carrying short peptide chains of only two, three, or four amino acids. This contrasts with other antibiotics like erythromycin, which allow for a longer chain of six to eight amino acids before dissociation occurs. This suggests a common mode of action for MLS antibiotics, modulated by the specific space each drug occupies between the peptidyl transferase center and the nascent peptide exit tunnel.

Table 1: Comparative Effect of MLS Antibiotics on Peptidyl-tRNA Dissociation This table is interactive. You can sort the data by clicking on the column headers.

| Antibiotic Class | Specific Drug | Length of Nascent Peptide at Dissociation (Amino Acid Residues) |

|---|---|---|

| Lincosamide | Clindamycin | 2, 3, or 4 |

| Macrolide | Erythromycin | 6, 7, or 8 |

| Macrolide | Josamycin | 2, 3, or 4 |

| Macrolide | Spiramycin | 2, 3, or 4 |

| Macrolide | Telithromycin | 9 or 10 |

Effects on Bacterial Cell Wall Synthesis (Secondary Mechanisms)

While the inhibition of protein synthesis is the well-established primary pathway, the interference with cell wall integrity provides an additional stressor to the bacterial cell. However, detailed research specifically elucidating the biochemical pathways of this secondary mechanism is not as extensive as for the ribosomal action. The current understanding is that this is a contributing, rather than a primary, bactericidal or bacteriostatic effect. patsnap.com

Microbial Resistance Mechanisms to Lincosamides, Including Lincomycin B Hydrochloride

Biochemical and Genetic Basis of Ribosomal Resistance

The primary target for lincosamides is the 50S ribosomal subunit, where they inhibit protein synthesis. numberanalytics.compfizer.comfda.gov Consequently, the most prevalent resistance mechanisms involve alterations to this target site. lecturio.com

The most widespread mechanism of resistance to lincosamides involves the post-transcriptional methylation of 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit. ijprajournal.comnih.govsrce.hr This modification is carried out by a family of enzymes known as Erythromycin Ribosome Methylases (Erm). nih.govmdpi.com These enzymes, encoded by various erm genes (e.g., erm(A), erm(B), erm(C)), catalyze the addition of one or two methyl groups to a specific adenine (B156593) residue, A2058, within domain V of the 23S rRNA. frontiersin.orgoup.com

This methylation event at A2058 sterically hinders the binding of not only lincosamides but also macrolides and streptogramin B antibiotics, as all three classes share an overlapping binding site on the ribosome. oup.comijprajournal.comnih.gov This results in a cross-resistance phenotype known as MLSB resistance. oup.comijprajournal.comeuropa.eu The erm genes are found in a wide array of pathogenic bacteria and are frequently carried on mobile genetic elements, facilitating their spread. bohrium.comasm.org Another methyltransferase, Cfr, can methylate the C8 position of nucleotide A2503 in the 23S rRNA, conferring resistance to a broader range of drugs including lincosamides, phenicols, oxazolidinones, pleuromutilins, and streptogramin A (the PhLOPSA phenotype). oup.comasm.org

Resistance to lincosamides can also arise from mutations in the 23S rRNA gene, which alter the antibiotic binding site. srce.hrtoku-e.com These mutations are less common than erm-mediated methylation but are clinically significant. Key mutations have been identified at the A2058 position, the same nucleotide targeted by Erm methylases. oup.comoup.com For instance, A2058G and A2058U mutations in the 23S rRNA have been linked to MLSB resistance in Staphylococcus aureus. oup.com

An A2059G mutation has also been associated with resistance to macrolides and lincosamides. oup.com Additionally, mutations in ribosomal proteins L4 and L22 have been implicated in macrolide resistance, though their effect is thought to be indirect, potentially by causing a conformational change in the 23S rRNA that affects antibiotic binding. weizmann.ac.il While mutations provide a stable mechanism of resistance, their clinical impact can vary depending on the specific mutation and the bacterial species. oup.comasm.org

Methylation of 23S rRNA (MLS Resistance Phenotype)

Active Efflux Systems and Transport Proteins Conferring Resistance

Bacteria can acquire resistance by actively pumping lincosamides out of the cell before they can reach their ribosomal target. oup.comnih.gov This process is mediated by efflux pumps, which are transport proteins located in the bacterial cell membrane. Two major superfamilies of efflux pumps are primarily involved in lincosamide resistance:

ATP-Binding Cassette (ABC) Transporters : These pumps use the energy from ATP hydrolysis to expel antibiotics. The msr(A) gene, for example, encodes an ABC transporter that confers resistance to 14- and 15-membered macrolides and streptogramin B (MSB phenotype), but not lincosamides. oup.comfrontiersin.org However, other ABC transporter-like proteins encoded by lsa genes can mediate resistance to lincosamides and streptogramin A. frontiersin.org The Vga(A) protein, another ABC transporter, provides resistance to streptogramin A and low-level resistance to lincosamides. tandfonline.com

Major Facilitator Superfamily (MFS) : These pumps utilize the proton motive force to export drugs. oup.com The mef(A) gene, found in Streptococcus species, encodes an MFS pump that expels 14- and 15-membered macrolides (M phenotype) but does not confer resistance to lincosamides or streptogramin B. oup.combohrium.com

In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family efflux systems, such as the AdeABC pump in Acinetobacter baumannii, contribute to intrinsic and acquired resistance to a broad spectrum of antibiotics, including macrolides and lincosamides. tandfonline.commdpi.com

Enzymatic Inactivation or Modification of Lincosamides (e.g., Adenylylation by 3-Lincomycin-O-Nucleotidyltransferase)

A third mechanism of resistance involves the enzymatic modification of the lincosamide molecule, rendering it inactive. nih.govnumberanalytics.com This is primarily achieved by lincosamide nucleotidyltransferases, enzymes that catalyze the transfer of a nucleotide monophosphate (typically from ATP) to the antibiotic. nih.govfrontiersin.org

These enzymes are encoded by the lnu genes, previously known as lin genes. frontiersin.org For example, the linB gene in Enterococcus faecium encodes a lincosamide nucleotidyltransferase that inactivates both lincomycin (B1675468) and clindamycin (B1669177) by catalyzing their 3-(5'-adenylation), which involves modifying the hydroxyl group at position 3 of the drug molecule. asm.org Similarly, the linA and linA' genes in staphylococci encode enzymes that inactivate lincosamides through nucleotidylation. asm.orgnih.gov This type of resistance is specific to lincosamides and does not confer resistance to macrolides or streptogramins. nih.gov

Mechanisms of Cross-Resistance among Lincosamides, Macrolides, and Streptogramin B

Cross-resistance among macrolides, lincosamides, and streptogramin B (MLSB) antibiotics is a significant clinical concern. oup.comeuropa.eu The primary mechanism underlying this phenomenon is target site modification. frontiersin.orgresearchgate.net

MLSB Resistance : As described in section 4.1.1, methylation of the A2058 residue of 23S rRNA by Erm enzymes prevents all three classes of antibiotics from binding to their shared target site on the ribosome. oup.compfizer.comfrontiersin.org This can be expressed constitutively (cMLSB), where the methylase is always produced, or inducibly (iMLSB), where its production is triggered by an inducing agent. frontiersin.orgresearchgate.net

MSB and M Phenotypes : Resistance conferred by specific efflux pumps can result in resistance to a subset of these antibiotics. The MsrA efflux pump leads to the MSB phenotype (resistance to macrolides and streptogramin B), while the MefA pump results in the M phenotype (resistance to 14- and 15-membered macrolides only). oup.comnih.gov In these cases, bacteria remain susceptible to lincosamides. oup.com

L Phenotype : Enzymatic inactivation by lincosamide nucleotidyltransferases (lnu genes) confers resistance only to lincosamides. nih.govresearchgate.net

The presence of different resistance genes, sometimes in combination on the same mobile genetic element, can lead to complex resistance patterns. asm.orgnih.gov

Interactive Table of Common Resistance Phenotypes

| Phenotype | Mechanism | Key Genes | Resistance Profile |

| cMLSB | Constitutive Ribosomal Methylation | erm(A), erm(B), erm(C) | Macrolides, Lincosamides, Streptogramin B |

| iMLSB | Inducible Ribosomal Methylation | erm(A), erm(C) | Macrolides (inducers), Lincosamides, Streptogramin B |

| MSB | Active Efflux (ABC Transporter) | msr(A) | 14- & 15-membered Macrolides, Streptogramin B |

| M | Active Efflux (MFS Pump) | mef(A) | 14- & 15-membered Macrolides |

| L | Enzymatic Inactivation | lnu(A), lnu(B) | Lincosamides |

| PhLOPSA | Ribosomal Methylation | cfr | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A |

Table based on findings from multiple sources. oup.comfrontiersin.orgasm.orgresearchgate.netnih.gov

Research on Inducible Resistance Phenomena

Inducible resistance to MLSB antibiotics is a well-documented phenomenon, particularly in staphylococci and streptococci. oup.comresearchgate.net This type of resistance is typically mediated by erm genes, such as erm(C) or erm(A). oup.combohrium.com The expression of the methylase enzyme is controlled by a regulatory mechanism known as translational attenuation. oup.com

Upstream of the erm structural gene lies a leader sequence that contains an attenuator. oup.com In the absence of an inducing antibiotic, the ribosome stalls at a specific point in this leader sequence, causing the mRNA to fold into a conformation that blocks the ribosome binding site for the methylase gene, preventing its translation. oup.comresearchgate.net

When a suitable inducer—typically a 14- or 15-membered macrolide like erythromycin—is present, it binds to the ribosome as it is translating the leader peptide. oup.com This interaction causes the ribosome to pause, leading to an alternative folding of the mRNA. This new conformation exposes the ribosome binding site of the erm gene, allowing for the translation and synthesis of the methylase enzyme, which then methylates the target rRNA and confers resistance. oup.comresearchgate.net

Crucially, not all MLSB antibiotics are effective inducers. Lincosamides (like lincomycin and clindamycin) and streptogramin B are generally poor inducers of this system. oup.com This can lead to a deceptive in vitro susceptibility result: a bacterium may test as susceptible to clindamycin in isolation but will exhibit resistance in the presence of an inducing macrolide. oup.comnih.gov This phenomenon, known as dissociated resistance, underscores the importance of specific testing methods, such as the D-test, to detect inducible MLSB resistance in clinical isolates. frontiersin.orgnih.gov

Chemical Synthesis, Modification, and Structure Activity Relationships of Lincomycin B Hydrochloride

Synthetic Methodologies for Lincosamides and Lincomycin (B1675468) B Hydrochloride

The synthesis of lincosamides, including analogs like Lincomycin B, is a complex challenge due to the presence of a unique amino acid, a substituted proline, and a sulfur-containing octopyranoside sugar moiety. Research in this area has paved the way for the creation of novel derivatives with potentially enhanced properties.

Total Chemical Synthesis Approaches

The total chemical synthesis of lincosamides is a formidable task that has been pursued to enable the creation of analogs not accessible through fermentation or semi-synthesis. Early work focused on the synthesis of the two key fragments of lincomycin: the amino acid portion and the carbohydrate portion. rsc.org For instance, the carbohydrate moiety of lincomycin, methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside, was synthesized from D-galactose. rsc.org The amino-alcohol side chain was attached to a protected galactopyranose derivative, and the thiomethyl group was introduced in the final stages. rsc.org

More recent strategies have focused on developing flexible and component-based synthetic routes to the aminosugar fragment, allowing for greater diversification. chemrxiv.org One such approach utilized a nitroaldol coupling to construct the carbon backbone of methylthiolincosamine from non-carbohydrate precursors. harvard.edu This method provided access to a variety of lincosamides with modifications at key positions, which would be difficult to achieve through semi-synthetic methods. chemrxiv.orgharvard.edu

Semisynthetic Routes to Lincomycin B Hydrochloride and its Analogs

Semisynthesis, which involves the chemical modification of a naturally produced starting material, has been the predominant approach for generating lincosamide analogs. researchgate.netnih.gov The clinical success of clindamycin (B1669177), a semi-synthetic derivative of lincomycin, has fueled further exploration of this strategy. chemrxiv.org

The production of Lincomycin B often occurs alongside lincomycin during the fermentation process, albeit typically in smaller quantities. google.com Methods have been developed to separate Lincomycin B from lincomycin using techniques like high-performance liquid chromatography (HPLC). google.com This isolated Lincomycin B can then serve as a starting material for further semi-synthetic modifications.

A common strategy in semi-synthesis involves targeting specific functional groups on the lincosamide scaffold for chemical transformation. For example, various substituted proline intermediates have been prepared and coupled with the sugar moiety to create novel analogs. nih.gov

Stereocontrolled Synthesis Strategies for Lincosamide Structures

The stereochemistry of the lincosamide structure is crucial for its biological activity. Therefore, developing synthetic strategies that allow for precise control over the stereocenters is of paramount importance. Researchers have developed stereoselective methods for preparing key building blocks of lincosamides. For example, a stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, an analog of the amino acid fragment of lincomycin, has been achieved starting from (cis)-4-hydroxy-L-proline. researchgate.netmdpi.com

Another key aspect is the stereocontrolled introduction of the amino group at the C-6 position of the sugar moiety. researchgate.net Efficient synthetic routes have been developed to produce direct precursors of the carbohydrate moiety with desired stereochemistry. tandfonline.com These strategies often involve a sequence of chemical transformations, including olefination, reduction, and deoxygenation, performed in a stereoselective manner. tandfonline.com

Derivatization and Analog Development Research

The development of new lincosamide analogs with improved properties has been a major focus of research. This has been driven by the need to overcome bacterial resistance and broaden the spectrum of activity.

Chemical Modification at Key Positions (e.g., 6- and 7-positions, 4'-alkyl substitutions)

Extensive research has been conducted on modifying the lincomycin scaffold at various positions to understand their impact on activity.

6- and 7-Positions: The 6- and 7-positions of the sugar moiety have been identified as key sites for modification. nih.govresearchgate.net Researchers have synthesized novel lincomycin analogs with various substituents at these positions. For instance, the introduction of substituted pipecolinic acid at the 6-amino group and a para-substituted phenylthio group at the C-7 position has been explored. researchgate.net Palladium-catalyzed cross-coupling reactions have been instrumental in creating these modifications. researchgate.netresearchgate.net

4'-Alkyl Substitutions: Modifications at the 4'-position of the proline ring have also been investigated. The natural lincomycin contains a propyl group at this position, while Lincomycin B has an ethyl group. The synthesis of analogs with different alkyl groups at this position has been a subject of study. harvard.edu

The following table summarizes some of the key modifications and their synthetic approaches:

| Position(s) Modified | Type of Modification | Synthetic Approach | Reference |

| 6- and 7-positions | Substituted pipecolinic acid at 6-amino group, para-substituted phenylthio group at C-7 | Palladium-catalyzed cross-coupling | researchgate.net |

| 7-position | Arylthiolincomycin derivatives with a heterocyclic ring | Mitsunobu reaction, SN2 reaction | nih.gov |

| 7-position | Hetero ring via a sulfur atom | Mitsunobu reaction, SN2 reaction, Pd-catalyzed cross-coupling | researchgate.net |

| 4'-position | Variation of alkyl groups | Semisynthesis from lincomycin | harvard.edu |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For lincosamides, SAR studies have provided valuable insights into the features required for potent antibacterial activity.

Research has shown that modifications at the 6- and 7-positions can significantly impact the antibacterial spectrum and potency. nih.govresearchgate.net For example, certain analogs with modifications at the 6-position, such as those possessing a 4′-cis-(cyclopropylmethyl)piperidine, have demonstrated strong activity against resistant bacterial strains. researchgate.net

The stereochemistry at the 7-position has also been found to be critical. The 7(S)-configuration is generally necessary for enhanced antibacterial activity. nih.gov Furthermore, the introduction of specific arylthio groups at the 7-position has led to analogs with activity against bacteria that are resistant to clindamycin. nih.gov

The nature of the substituent at the 4'-position of the proline ring also influences activity. The difference between the propyl group in lincomycin and the ethyl group in Lincomycin B contributes to the observed differences in their biological profiles.

The table below highlights some key SAR findings for lincomycin analogs:

| Structural Feature | Impact on Activity | Reference |

| 4′-cis-(cyclopropylmethyl)piperidine at 6-position | Significantly strong antibacterial activities against Streptococcus pneumoniae and Streptococcus pyogenes with an erm gene. | researchgate.net |

| 7(S)-configuration | Necessary for enhancing antibacterial activities. | nih.gov |

| 7(S)-7-deoxy-7-arylthiolincomycin derivatives | Exhibited antibacterial activities against respiratory infection-related Gram-positive bacteria with erm gene. | nih.gov |

| para-heteroaromatic-phenylthio group at C-7 position | Exhibited significantly strong activities against S. pneumoniae and S. pyogenes with an erm gene. | researchgate.net |

Correlation between Structural Features and Ribosomal Binding Affinity

The antibacterial action of lincosamides, including this compound, stems from their ability to bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. medsinfo.com.auresearchgate.netdrugbank.com This interaction occurs within the peptidyl transferase center (PTC), a critical region for peptide bond formation. nih.gov The binding of lincomycin and its analogs interferes with the proper positioning of aminoacyl-tRNA at the A-site and can block the ribosomal exit tunnel, thus halting the elongation of the polypeptide chain. researchgate.netnih.gov

The affinity of lincosamides for the ribosome is determined by a network of interactions between the antibiotic and the 23S rRNA. Structural studies of lincomycin bound to the Staphylococcus aureus 50S ribosomal subunit have revealed that the α-methylthiolincosamine (α-MTL) sugar moiety establishes crucial hydrogen bonds with specific nucleotides of the 23S rRNA, including A2058, A2059, G2503, G2505, and C2611. drugbank.com In contrast, the propylhygric acid portion, which includes the variable C-4' alkyl group, primarily engages in van der Waals interactions with the ribosome. drugbank.com

Resistance to lincosamides often arises from modifications at the ribosomal binding site, most commonly through methylation of adenine (B156593) A2058 in the 23S rRNA by Erm methyltransferases. medsinfo.com.aunih.gov This modification reduces the binding affinity of the antibiotic. researchgate.net

Table 1: Key Ribosomal Interactions of the Lincomycin Scaffold

| Structural Moiety | Interacting Ribosomal Component | Type of Interaction | Reference |

| α-Methylthiolincosamine (α-MTL) | 23S rRNA (A2058, A2059, G2503, G2505, C2611) | Hydrogen Bonds | drugbank.com |

| Propylhygric Acid | Ribosomal Pocket | Van der Waals Contacts | drugbank.com |

Evaluation of Modified Compounds for Altered Activity Spectra

The development of semisynthetic derivatives of lincomycin has been a key strategy to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms. googleapis.com Modifications have been explored at several positions of the lincomycin scaffold, including the C-4' position of the hygric acid moiety, which is the defining structural difference between Lincomycin A and Lincomycin B.

Studies on 4'-alkyl-4'-depropyllincomycin analogs have shown that the nature of the alkyl substituent at this position significantly impacts antibacterial activity. For instance, the mutasynthesis of 4'-butyl- and 4'-pentyl-4'-depropyllincomycin has yielded compounds with a broader antimicrobial spectrum and increased activity compared to the parent lincomycin. nih.gov Notably, 4'-pentyl-4'-depropyllincomycin demonstrated greater activity than lincomycin against clinical isolates of Staphylococcus with low-level lincosamide resistance. nih.gov These findings suggest that modifying the ethyl group of Lincomycin B to a larger alkyl chain could potentially enhance its efficacy.

Furthermore, extensive research has been conducted on modifying the C-6 and C-7 positions of the lincomycin structure. The replacement of the 7(R)-hydroxyl group with a 7(S)-chloro substituent, resulting in clindamycin, is a well-known modification that significantly enhances antibacterial activity in vitro and in vivo. googleapis.comilsl.br Other modifications at the C-7 position, such as the introduction of a 5-aryl-1,3,4-thiadiazol-2-yl-thio group, have led to derivatives with potent activity against macrolide-resistant Streptococcus pneumoniae and Streptococcus pyogenes carrying an erm gene. nih.gov Dual modifications at both the C-6 and C-7 positions have been shown to further improve antibacterial activity against these resistant strains, in some cases surpassing the potency of telithromycin. nih.gov

The synthesis of lincomycin derivatives with a hetero ring at the C-7 position via a sulfur atom has also yielded compounds with potent antibacterial activities against major respiratory pathogens, with some derivatives showing superior activity to clindamycin. nih.gov

Table 2: In Vitro Activity of Selected Modified Lincomycin Analogs

| Compound | Modification | Target Organism | Activity | Reference |

| 4'-Pentyl-4'-depropyllincomycin | 4'-propyl group replaced with a pentyl group | Lincosamide-resistant Staphylococcus | More active than lincomycin | nih.gov |

| 7(S)-Chloro-7-deoxylincomycin (Clindamycin) | 7(R)-hydroxyl replaced with 7(S)-chloro | M. leprae | Active (whereas lincomycin was not) | ilsl.br |

| 7-deoxy-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio) derivative | Modification at C-7 | Macrolide-resistant S. pneumoniae and S. pyogenes (erm gene) | Potent antibacterial activity | nih.gov |

| Dual C-6 and C-7 modified derivative | Modifications at both C-6 and C-7 | Macrolide-resistant S. pneumoniae and S. pyogenes (erm gene) | Superior to telithromycin | nih.gov |

| 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin | Hetero ring at C-7 via sulfur | Respiratory pathogens | Potent activity, some superior to clindamycin | nih.gov |

While much of the research on modified compounds originates from the lincomycin A scaffold, the principles of structure-activity relationships, particularly concerning the C-4', C-6, and C-7 positions, provide a strong foundation for the rational design of novel Lincomycin B derivatives with enhanced antibacterial profiles.

Advanced Analytical Research Methodologies for Lincomycin B Hydrochloride

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental in the analytical workflow for Lincomycin (B1675468) B Hydrochloride, offering high-resolution separation from its closely related compounds.

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Lincomycin B Hydrochloride. Various HPLC methods, including Reverse-Phase HPLC (RP-HPLC), Preparative HPLC, and Liquid Chromatography with UV detection (LC-UV), have been developed and validated for its quantification.

RP-HPLC methods are commonly utilized for the determination of lincomycin and its related substances. A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ekb.egresearchgate.netinnovareacademics.in For instance, one validated RP-HPLC method for lincomycin hydrochloride uses a mobile phase of methanol and water (90:10 v/v) with UV detection at 254 nm. researchgate.netinnovareacademics.in Another method employs a mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 6.0, with UV detection at 220 nm. nih.gov The selection of the mobile phase composition, pH, and detector wavelength is critical for achieving optimal separation and sensitivity. For instance, while some methods use UV detection at higher wavelengths like 254 nm or 258 nm, others have found that active ingredients and their related compounds show good absorption at lower wavelengths such as 220 nm or even 196 nm. nih.govsphinxsai.comijbio.com

Preparative HPLC is instrumental in isolating highly pure this compound. google.com This technique allows for the collection of fractions containing the separated compound, which can then be used as a reference standard for further analytical work. A process has been described that uses reverse-phase preparative HPLC with a C18 bonded phase silica (B1680970) gel to yield analytically pure this compound. google.com

LC-UV methods are frequently employed for routine analysis and quantification. ekb.egnih.gov The choice of UV wavelength is crucial, as lincomycin itself has low ultraviolet absorption. rsc.orgrsc.org While some methods have successfully used wavelengths around 210 nm or 220 nm, others have explored derivatization techniques to enhance UV absorbance. ekb.egnih.gov For example, a derivative of lincomycin has been shown to have maximum UV absorbance at 227 nm. mdpi.com

Table 1: Examples of HPLC Methods for Lincomycin Analysis

| Method Type | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | ZORBAX SB-C18 (3.5µm, 4.6 mm×75 mm) | 67:33 (v/v) mixture of 0.023 M orthophosphoric acid (pH 2.3) and acetonitrile | UV at 210 nm | Quantitative estimation of lincomycin hydrochloride. ekb.eg | ekb.eg |

| RP-HPLC | Fine pack SIL RPC18 | Methanol: water (90:10 v/v) | UV at 254 nm | Determination of lincomycin hydrochloride in bulk and pharmaceutical preparations. researchgate.netinnovareacademics.in | researchgate.netinnovareacademics.in |

| RP-HPLC | RP-C18 (250 mm × 4.0 mm, 5 μm) | Gradient of acetonitrile and phosphate buffer at pH 6 | UV at 220 nm | Routine analysis and quality control of a combined spectinomycin (B156147) and lincomycin injectable formulation. nih.gov | nih.gov |

| Preparative HPLC | C18 bonded phase silica gel | 30% aqueous methanol | Not specified | Recovery of highly pure lincomycin hydrochloride and analytically pure this compound. google.com | google.com |

| LC-UV | Kinetex EVO C18 (150 × 4.6 mm, 2.6 µm) | Gradient of mobile phases A and B (both including 30 mM phosphate buffer at pH 2.0 and acetonitrile) | UV at 210 nm | Fast determination of lincomycin, polymyxin, and vancomycin (B549263) in a preservation solution for transplants. mdpi.com | mdpi.com |

Specific Chromatographic Separations of Lincomycin B from Lincomycin A and Related Compounds

The structural similarity between Lincomycin B and Lincomycin A necessitates the development of highly specific chromatographic methods for their effective separation. Lincomycin B differs from Lincomycin A only by an ethyl group instead of a propyl group in the proline moiety.

Ion-pair liquid chromatography has proven effective for this separation. One such method utilizes a base-deactivated C18 column and a mobile phase containing a phosphate buffer, methanesulfonic acid, and a small percentage of acetonitrile, with UV detection at 210 nm. kuleuven.be The use of base-deactivated columns is critical for achieving the necessary selectivity to separate Lincomycin from its epimer, 7-epilincomycin, and Lincomycin B. kuleuven.be

Preparative high-performance liquid chromatography is a key technique for obtaining pure Lincomycin B. A patented method describes the use of a C18 preparative column with a mobile phase of aqueous formic acid and acetonitrile to achieve a chromatographic purity of Lincomycin B of more than or equal to 99.0%. google.com This high level of purity is essential for its use as a reference standard in quality control and research.

Stability-indicating HPLC methods have also been developed to separate lincomycin from its degradation products, which can include Lincomycin B. One study reported an HPLC analysis where lincomycin had a retention time of 11.7 minutes, while degradation products and Lincomycin B appeared at approximately 5.2, 8.3, and 11 minutes, respectively. dovepress.com

Spectroscopic and Other Advanced Analytical Characterization Methods

Beyond chromatography, a range of spectroscopic and other advanced analytical methods are employed for the quantification and characterization of this compound.

UV-Vis Spectrophotometry and Derivative Spectrophotometry for Quantification

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of lincomycin, although its low intrinsic UV absorbance presents a challenge. rsc.orgrsc.org Direct spectrophotometric methods have been developed, with one study reporting an absorption maximum at 196 nm in water. sphinxsai.com Another method utilized a reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) to produce a green-colored product with an absorption maximum at 463 nm. sphinxsai.com

Derivative spectrophotometry can enhance the specificity of UV-Vis analysis by resolving overlapping spectra. A second-derivative spectrophotometric method has been developed and applied to stability studies of lincomycin, with an absorption peak observed at 230 nm. jipbs.com This technique was able to track the degradation of lincomycin under various stress conditions, demonstrating its utility in stability-indicating assays. jipbs.comresearchgate.net

Flow Injection Analysis Coupled with Scatter Light or Fluorimetry

Flow injection analysis (FIA) provides a rapid and automated approach for the determination of this compound. FIA can be coupled with various detection techniques, including light scattering and fluorimetry.

One FIA method coupled with liquid chromatography and electrochemical detection has been used for the determination of lincomycin in various samples. researchgate.net Another study developed a methodology using phosphomolybdic acid as a reagent, where the resulting precipitate was measured by its light scattering properties. ajgreenchem.com

Fluorimetric methods, often coupled with FIA, offer high sensitivity. Since lincomycin itself is not fluorescent, derivatization is typically required. rsc.orgrsc.org A novel fluorometric probe based on a europium metal-organic framework coated with a molecularly imprinted polymer has been developed for the selective determination of lincomycin. rsc.orgrsc.org This method demonstrated a linear response in the concentration range of 10 to 100 μg L−1. rsc.org Another approach involves pre-column derivatization with reagents like 4-chloro-7-nitrobenzofurazan (B127121) to produce fluorescent derivatives that can be detected by HPLC with fluorescence detection. nih.gov

Immunoassay Development for Research Applications

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific method for the detection of lincomycin in various non-clinical research samples. nih.gov These assays are based on the specific binding of an antibody to the target analyte.

Several ELISA kits are commercially available for the detection of lincomycin in samples like tissue, milk, eggs, and urine. abbexa.comassaygenie.comelabscience.com These are typically competitive ELISAs where lincomycin in the sample competes with a labeled lincomycin conjugate for binding to a limited amount of anti-lincomycin antibody. assaygenie.com The development of these assays involves synthesizing a lincomycin derivative that can be coupled to a carrier protein to produce polyclonal or monoclonal antibodies. nih.govacs.org

A fluorescent microsphere-based immunochromatographic assay has also been developed, offering a rapid and sensitive alternative to traditional ELISA. nih.gov This method uses anti-lincomycin monoclonal antibodies labeled with fluorescent microspheres. nih.gov

Table 2: Immunoassay Methods for Lincomycin Detection

| Assay Type | Method | Detection Limit | Application | Reference |

|---|---|---|---|---|

| ELISA | Polyclonal antibody-based competitive ELISA | 0.15-0.98 ng mL⁻¹ | Detection of lincomycin in food samples. nih.gov | nih.gov |

| ELISA | Competitive-ELISA Kit | 0.2 ppb (ng/ml) | Detection of lincomycin in tissue, milk, egg, and urine samples. abbexa.com | abbexa.com |

| ELISA | Competitive-ELISA Kit | Honey, Urine – 1.5ppb; Muscle---3ppb | Quantitative analysis of Lincomycin residues in Muscle, Honey, Urine and other matrices. elabscience.com | elabscience.com |

| Fluorescent Microsphere Immunoassay (FMIA) | Competitive immunoreaction on a chromatography test strip | Dynamic range from 1.35 to 3.57 ng/mL | Detecting lincomycin in milk, honey, beef, and swine urine. nih.gov | nih.gov |

Exploratory Analytical Techniques (e.g., Colorimetry, Atomic Absorption Spectroscopy)

In the analysis of this compound, researchers have employed various exploratory analytical techniques to achieve sensitive and selective detection. These methods, while sometimes considered less conventional than chromatography, offer unique advantages in specific research contexts.

Colorimetry:

Colorimetric methods for lincomycin determination have been developed based on the reaction of the analyte with specific reagents to produce a colored product, the intensity of which is proportional to the lincomycin concentration. A simple and rapid colorimetric method involves the use of HAuCl4 and NaOH. nih.gov The addition of lincomycin to this mixture induces a color change from colorless to blue or dark blue, which can be observed with the naked eye. nih.gov This method boasts a low limit of detection of 1 μM in both purified water and real-world samples like milk and environmental water. nih.gov The selectivity of this technique is notable, showing excellent differentiation against nine other common antibiotics. nih.gov Quantitative analysis is achieved by measuring the red, green, and blue (RGB) alterations of the solution and calculating the total Euclidean distances, which exhibit a linear relationship with the lincomycin concentration. nih.gov Another colorimetric approach involves the reaction of lincomycin with cupric ions in an alkaline medium. tandfonline.comtandfonline.combu.edu.eg This reaction forms a complex that can be quantified to determine the concentration of lincomycin hydrochloride. tandfonline.comtandfonline.combu.edu.eg The specificity, reproducibility, and accuracy of such colorimetric assays have been assessed, with some methods allowing for determination within five minutes. oriprobe.com

Atomic Absorption Spectroscopy (AAS):

Atomic Absorption Spectroscopy (AAS) has been utilized as an indirect method for the determination of this compound. tandfonline.comtandfonline.combu.edu.eg This technique is based on the formation of a copper-lincomycin complex. tandfonline.comtandfonline.combu.edu.eg The procedure involves the reaction of lincomycin with cupric ions in an alkaline medium (pH 11) and subsequent extraction of the resulting complex into n-butanol. tandfonline.comtandfonline.combu.edu.egresearchgate.net The copper content within the organic extract is then quantified using AAS. tandfonline.comtandfonline.combu.edu.eg This measurement allows for the indirect determination of the lincomycin concentration. The method has demonstrated linearity for lincomycin concentrations up to 30 µg/mL and is considered accurate, sensitive, and simple. tandfonline.comtandfonline.combu.edu.eg Its application has been successfully demonstrated for the analysis of pharmaceutical preparations. tandfonline.comtandfonline.combu.edu.eg

Method Validation in Research Contexts

The validation of analytical methods is a critical aspect of research to ensure the reliability and accuracy of experimental data. For this compound, various studies have focused on validating methods, primarily High-Performance Liquid Chromatography (HPLC), according to established guidelines.

Assessment of Linearity, Precision, Accuracy, and Sensitivity (LOD/LOQ)

Method validation for this compound analysis consistently involves the assessment of several key parameters to ensure the reliability of research findings.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, HPLC methods have demonstrated excellent linearity over specific concentration ranges. One study reported a linear response in the concentration range of 5-25 µg/mL with a high correlation coefficient (r²) of 0.9998. innovareacademics.ininnovareacademics.in Another validated HPLC method showed linearity in the range of 5.0-100 µg/mL with a correlation coefficient of 0.9999. ekb.egekb.eg A different RP-HPLC method established linearity from 0.5 to 2.5 ppm with a correlation coefficient of 0.998. ijbio.com Similarly, a spectrophotometric method was found to be linear in the range of 5-30 µg/mL with a correlation coefficient of 0.9999. sphinxsai.com

Precision: Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For this compound, HPLC methods have consistently shown low relative standard deviation (RSD) values, which are well within acceptable limits (typically below 2%). innovareacademics.ininnovareacademics.inresearchgate.net For instance, one study confirmed the precision of their method through recovery studies at 25%, 50%, and 75% of the test concentrations, along with inter-day and intra-day studies. innovareacademics.in Another study reported that the RSD for both intra-day and inter-day precision was well within the desirable limit of not more than 1.8%. humanjournals.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a known amount of the standard drug into a pre-analyzed sample. For this compound, accuracy studies have demonstrated high recovery rates, typically within the range of 98-102%, indicating the method's ability to accurately quantify the analyte. ijbio.comhumanjournals.com One study reported a mean percent recovery of 99.3%. sphinxsai.com

Sensitivity (LOD/LOQ): The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For this compound, various analytical methods have reported their sensitivity values:

An RP-HPLC method reported an LOD of 0.258 µg/mL and an LOQ of 0.854 µg/mL. innovareacademics.ininnovareacademics.inresearchgate.net

Another HPLC method determined the LOD to be 1.41 µg/mL and the LOQ to be 4.29 µg/mL. ekb.eg

A highly sensitive HPLC method reported an LOD of 0.05 ppm (µg/mL) and an LOQ of 0.15 ppm (µg/mL). ijbio.com

A different HPLC method established an LOD of 0.08648 µg/mL and an LOQ of 0.262 µg/mL. humanjournals.com

A colorimetric method using gold nanoparticles demonstrated a detection limit as low as 1 µM. nih.gov

The following table summarizes the validation parameters from various studies:

| Parameter | Method | Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |

| Linearity | RP-HPLC | 5-25 µg/mL | 0.9998 | 0.258 µg/mL | 0.854 µg/mL | innovareacademics.ininnovareacademics.in |

| Linearity | HPLC | 5.0-100 µg/mL | 0.9999 | 1.41 µg/mL | 4.29 µg/mL | ekb.egekb.eg |

| Linearity | RP-HPLC | 0.5-2.5 ppm | 0.998 | 0.05 ppm | 0.15 ppm | ijbio.com |

| Linearity | Spectrophotometric | 5-30 µg/mL | 0.9999 | - | - | sphinxsai.com |

| Linearity | HPLC | 1-3 mcg/mL | 0.9999 | 0.08648 µg/mL | 0.262 µg/mL | humanjournals.com |

Studies on Ruggedness and Specificity for Research Applications

Ruggedness:

The ruggedness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For this compound analysis, ruggedness is typically assessed by introducing minor changes to the analytical conditions. innovareacademics.in This can include varying the analyst, using different instruments, or analyzing on different days. ekb.eg One study evaluated the robustness of an RP-HPLC method by intentionally altering the flow rate, mobile phase composition, and column temperature, and then observing the effect on retention time, tailing factor, area count, and percentage content. innovareacademics.in The results indicated that the method was robust. innovareacademics.in Another study confirmed the ruggedness of their HPLC method by having the analysis performed by a different analyst on a different day, with the results falling within acceptable limits. ekb.eg

Specificity: